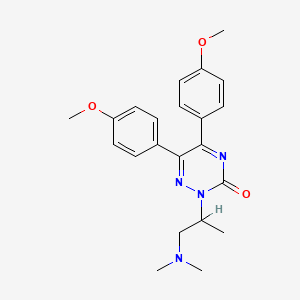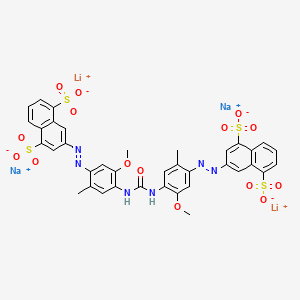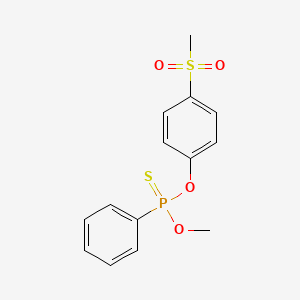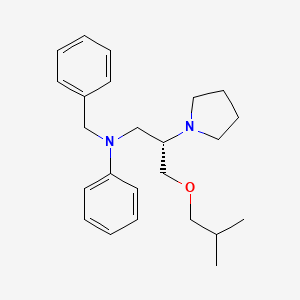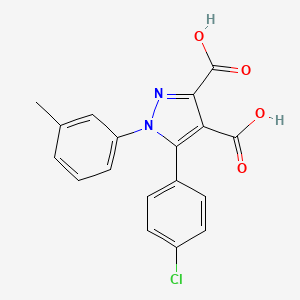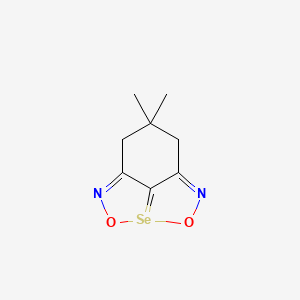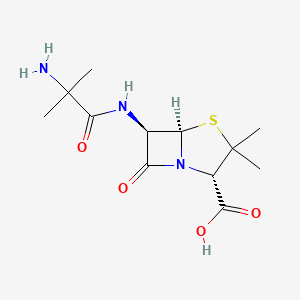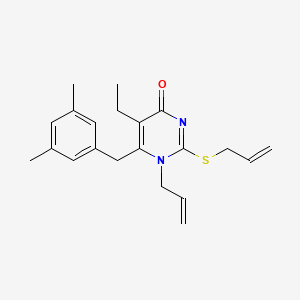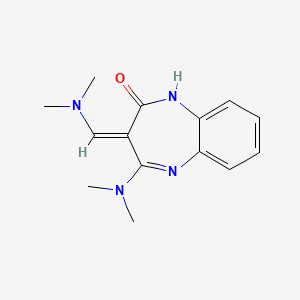
4-(Dimethylamino)-3-((dimethylamino)methylene)-1,3-dihydro-2H-1,5-benzodiazepin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Dimethylamino)-3-((dimethylamino)methylene)-1,3-dihydro-2H-1,5-benzodiazepin-2-one is a complex organic compound belonging to the benzodiazepine family. This compound is characterized by its unique structure, which includes dimethylamino groups and a benzodiazepine core. Benzodiazepines are well-known for their applications in medicine, particularly as anxiolytics, sedatives, and muscle relaxants.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dimethylamino)-3-((dimethylamino)methylene)-1,3-dihydro-2H-1,5-benzodiazepin-2-one typically involves multi-step organic reactions. One common method includes the condensation of appropriate benzodiazepine precursors with dimethylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and requires precise temperature and pH control to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously monitored. The use of continuous flow reactors can also be employed to enhance efficiency and scalability. The final product is often purified using techniques such as recrystallization or chromatography to achieve the desired purity levels.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Dimethylamino)-3-((dimethylamino)methylene)-1,3-dihydro-2H-1,5-benzodiazepin-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, particularly at the dimethylamino groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in polar solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols.
Applications De Recherche Scientifique
4-(Dimethylamino)-3-((dimethylamino)methylene)-1,3-dihydro-2H-1,5-benzodiazepin-2-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex benzodiazepine derivatives.
Biology: Studied for its interactions with various biological receptors and enzymes.
Medicine: Investigated for potential therapeutic effects, including anxiolytic and sedative properties.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-(Dimethylamino)-3-((dimethylamino)methylene)-1,3-dihydro-2H-1,5-benzodiazepin-2-one involves its interaction with specific molecular targets, such as GABA receptors in the central nervous system. By binding to these receptors, the compound enhances the inhibitory effects of GABA, leading to sedative and anxiolytic effects. The pathways involved include modulation of ion channels and neurotransmitter release.
Comparaison Avec Des Composés Similaires
Similar Compounds
Diazepam: Another benzodiazepine with similar anxiolytic properties.
Lorazepam: Known for its sedative effects.
Clonazepam: Used primarily for its anticonvulsant properties.
Uniqueness
4-(Dimethylamino)-3-((dimethylamino)methylene)-1,3-dihydro-2H-1,5-benzodiazepin-2-one is unique due to its specific structural features, which confer distinct pharmacological properties. Its dual dimethylamino groups and the specific arrangement of atoms within the benzodiazepine core differentiate it from other benzodiazepines, potentially leading to unique interactions with biological targets and varied therapeutic effects.
Propriétés
Numéro CAS |
87295-93-0 |
|---|---|
Formule moléculaire |
C14H18N4O |
Poids moléculaire |
258.32 g/mol |
Nom IUPAC |
(3Z)-4-(dimethylamino)-3-(dimethylaminomethylidene)-1H-1,5-benzodiazepin-2-one |
InChI |
InChI=1S/C14H18N4O/c1-17(2)9-10-13(18(3)4)15-11-7-5-6-8-12(11)16-14(10)19/h5-9H,1-4H3,(H,16,19)/b10-9- |
Clé InChI |
VSXKZWMVPXBGBV-KTKRTIGZSA-N |
SMILES isomérique |
CN(C)/C=C/1\C(=O)NC2=CC=CC=C2N=C1N(C)C |
SMILES canonique |
CN(C)C=C1C(=O)NC2=CC=CC=C2N=C1N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




